molecular formula C8H9BrN2 B1342824 4-Bromo-3-methylbenzimidamide CAS No. 202805-69-4

4-Bromo-3-methylbenzimidamide

Cat. No.: B1342824
CAS No.: 202805-69-4
M. Wt: 213.07 g/mol
InChI Key: QTJRXRLKEVFNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methylbenzimidamide (CAS 202805-69-4) is an aromatic organic compound with the molecular formula C 8 H 9 BrN 2 and a molecular weight of 213.07 g/mol . This benzimidamide derivative features a bromo substituent at the para-position and a methyl group at the meta-position relative to the benzimidamide functional group. The calculated density is 1.545 g/cm³, and the boiling point is approximately 286°C at 760 mmHg . Benzimidazole-based compounds are privileged structures in medicinal chemistry due to their resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological targets . While specific biological data for 4-Bromo-3-methylbenzimidamide is limited, the benzimidazole pharmacophore is known to exhibit a wide spectrum of pharmacological activities. Related structures have demonstrated significant potential as anticancer agents, functioning through mechanisms such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . This compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems, particularly in the synthesis of novel benzimidazole derivatives for biological evaluation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJRXRLKEVFNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612628
Record name 4-Bromo-3-methylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202805-69-4
Record name 4-Bromo-3-methylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-3-methylbenzamide (CAS: 170229-98-8): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-bromo-3-methylbenzamide

4-bromo-3-methylbenzamide is a substituted aromatic amide that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzene ring strategically functionalized with a bromine atom, a methyl group, and an amide moiety, offers a unique combination of reactivity and structural features. This makes it a sought-after intermediate in the construction of complex molecular architectures, particularly in the development of novel therapeutics. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the facile introduction of diverse functionalities, while the methyl group and amide can influence solubility, metabolic stability, and binding interactions of the final drug candidate. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of 4-bromo-3-methylbenzamide, with a focus on its application in drug discovery.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 4-bromo-3-methylbenzamide is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 170229-98-8[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Melting Point 180 °C[1]
Appearance Solid (form may vary)[General chemical knowledge]
SMILES Cc1cc(ccc1Br)C(N)=O[1]
InChI Key ZPFPOZMNEKPBIF-UHFFFAOYSA-N[1]

graph "Chemical_Structure_of_4-bromo-3-methylbenzamide" {
layout=neato;
node [shape=plaintext];
edge [style=invis];

// Define the benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Define the substituent nodes Br [label="Br"]; CH3 [label="CH₃"]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label="NH₂"];

// Connect the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Connect the substituents C1 -- Br; C2 -- CH3; C4 -- C_amide; C_amide -- O_amide [style=solid, len=0.5]; C_amide -- N_amide [style=solid, len=0.5];

// Position the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="0,2!"]; CH3 [pos="-1.74,1!"]; C_amide [pos="0,-2!"]; O_amide [pos="-0.5,-2.5!"]; N_amide [pos="0.5,-2.5!"];

// Add double bonds to the ring C1 -- C2 [style=solid]; C3 -- C4 [style=solid]; C5 -- C6 [style=solid]; C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; C_amide -- O_amide [style=double]; }

Caption: Chemical structure of 4-bromo-3-methylbenzamide.

Synthesis and Characterization: A Self-Validating Protocol

The most direct and industrially scalable synthesis of 4-bromo-3-methylbenzamide involves the amidation of its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This precursor is commercially available and can be synthesized through various established organic chemistry methods.

Part 1: Synthesis of 4-bromo-3-methylbenzamide from 4-bromo-3-methylbenzoic acid

This protocol is based on well-established amide coupling methodologies, providing a reliable and reproducible synthesis. The expertise lies in the choice of coupling agents that ensure high yield and purity while minimizing side reactions.

Reaction Scheme:

Caption: General synthesis route to 4-bromo-3-methylbenzamide.

Detailed Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC). The formation of the acyl chloride intermediate is typically quantitative.

    • Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the byproducts (SO₂, HCl, CO, CO₂) being gaseous, which drives the reaction to completion.

  • Amidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (excess, ~5-10 eq) to the cooled acyl chloride solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Causality: The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable amide bond. Using an excess of ammonium hydroxide ensures complete conversion and neutralizes the HCl generated in the previous step.

  • Work-up and Purification:

    • The resulting solid precipitate is collected by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 4-bromo-3-methylbenzamide.

    • Dry the purified product under vacuum.

Part 2: Characterization and Validation

To ensure the identity and purity of the synthesized 4-bromo-3-methylbenzamide, a combination of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexane.

  • Melting Point: The measured melting point of the purified product should be sharp and consistent with the literature value (180 °C)[1].

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃~2.4s3H
Ar-H7.2-7.8m3H
NH₂5.5-6.5 (broad)s2H

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
CH₃~20
Aromatic C125-140
Aromatic C-Br~120
C=O~168
  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (214.06 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of 4-bromo-3-methylbenzamide primarily stems from the presence of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, a key step in building libraries of compounds for drug screening and in the synthesis of complex target molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the pharmaceutical industry. 4-bromo-3-methylbenzamide is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position of the benzamide ring.

General Reaction Scheme:

Sources

Technical Guide: Biological Potential & Medicinal Chemistry of 4-Bromo-3-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and biological potential of 4-bromo-3-methylbenzamide and its derivatives. This analysis is grounded in fragment-based drug discovery (FBDD) principles, leveraging the scaffold's unique electronic and steric properties.

Executive Summary

The 4-bromo-3-methylbenzamide scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for developing targeted therapeutics. Its value lies in the synergistic combination of three structural features:

  • The Amide Linker: A robust hydrogen-bonding motif (Donor-Acceptor) critical for interacting with protein backbones (e.g., the hinge region of kinases).

  • The Aryl Bromide: A reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into biaryl systems.

  • The ortho-Methyl Group: A steric anchor that restricts bond rotation (atropisomerism potential), increases lipophilicity (logP), and fills hydrophobic pockets in enzyme active sites (the "Magic Methyl" effect).

This guide explores the application of this scaffold in Oncology (Kinase Inhibition) , Dermatology (Elastase Inhibition) , and Antimicrobial Research .

Part 1: Medicinal Chemistry Architecture (SAR)

The biological activity of this scaffold is dictated by the precise arrangement of its substituents. The Structure-Activity Relationship (SAR) can be visualized as follows:

The "Magic Methyl" Effect (C3 Position)

The methyl group at the 3-position is not merely a passive spacer. In kinase inhibitors, such as those targeting FGFR1 or p38 MAP kinase , the methyl group often forces the phenyl ring into a specific torsion angle relative to the amide. This pre-organization minimizes the entropy penalty upon binding to the active site. Furthermore, it blocks metabolic oxidation at the vacant ortho position.

The Bromine Handle (C4 Position)

The C4-bromine is the primary vector for diversification. It is rarely the final functionality; rather, it serves as the site for installing hydrophobic tails (aryl, heteroaryl, or alkyl groups) that reach deep into the target protein's selectivity pockets (e.g., the hydrophobic back pocket of a kinase).

Visualization of SAR Logic

The following diagram illustrates the functional dissection of the scaffold.

SAR_Analysis Scaffold 4-Bromo-3-Methylbenzamide (Core Scaffold) Amide Amide Motif (C1) H-Bond Donor/Acceptor (Kinase Hinge Binding) Scaffold->Amide H-Bonding Methyl Ortho-Methyl (C3) Conformational Lock Lipophilicity Boost Scaffold->Methyl Steric Control Bromine Para-Bromine (C4) Synthetic Handle (Suzuki/Buchwald Coupling) Scaffold->Bromine Diversification Binding Target Affinity (FGFR1, Elastase) Amide->Binding Methyl->Binding Bioavailability ADME Properties (Metabolic Stability) Methyl->Bioavailability Bromine->Binding After Derivatization

Figure 1: Functional decomposition of the 4-bromo-3-methylbenzamide scaffold highlighting the role of each substituent in drug design.

Part 2: Therapeutic Applications[1][2][3]

Oncology: FGFR1 and Tyrosine Kinase Inhibition

Derivatives of 4-bromobenzamide have demonstrated potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) , a key driver in Non-Small Cell Lung Cancer (NSCLC).

  • Mechanism: The benzamide moiety functions as a Type II kinase inhibitor pharmacophore. The amide nitrogen forms a hydrogen bond with the "hinge" region of the ATP-binding pocket (e.g., Glu residue).

  • Role of 3-Methyl: In similar kinase inhibitors (e.g., Imatinib analogs), an ortho-methyl group prevents the "clash" with the gatekeeper residue, improving selectivity for specific kinases over others.

  • Key Derivative: 4-bromo-N-(3,5-dimethoxyphenyl)benzamide is a known lead. Introducing the 3-methyl group to this structure is a standard optimization strategy to improve potency (

    
    ).
    
Dermatology: Elastase Inhibition

Human Neutrophil Elastase (HNE) is a protease involved in tissue destruction (e.g., emphysema, psoriasis).

  • Lead Compound: (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide has shown

    
     values of ~1.21 µM against elastase.[1]
    
  • Optimization: The 4-bromo-3-methyl variant is synthesized to increase the lipophilicity of the benzoyl cap, potentially improving skin penetration for topical applications.

Antimicrobial Activity (S. Typhi)

While the aniline derivative (N-(4-bromo-3-methylphenyl)...) is often cited for antimicrobial activity against Salmonella Typhi, the benzamide derivatives also possess bacteriostatic potential.

  • Target: Bacterial DNA Gyrase (via ATP binding competition).

  • Activity: Halogenated benzamides disrupt bacterial cell division. The 3-methyl group protects the ring from bacterial metabolic degradation.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow

The synthesis of 4-bromo-3-methylbenzamide derivatives typically follows a convergent route.

Step 1: Amide Coupling (Core Formation)

  • Reagents: 4-bromo-3-methylbenzoic acid, Thionyl Chloride (

    
    ), Primary Amine (
    
    
    
    ).
  • Condition: Reflux or RT with base (

    
    ).
    
  • Yield: Typically >85%.[2]

Step 2: Suzuki-Miyaura Cross-Coupling (Library Expansion)

  • Reagents: Benzamide Core, Aryl Boronic Acid (

    
    ), 
    
    
    
    (cat.),
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Temperature: 80-100°C.

Synthesis_Flow Start 4-Bromo-3-Methylbenzoic Acid Step1 Activation (SOCl2 or HATU) Start->Step1 Intermediate Acid Chloride / Activated Ester Step1->Intermediate Product1 4-Bromo-3-Methylbenzamide (The Core) Intermediate->Product1 + Reactant Reactant Amine (R-NH2) Reactant->Product1 Step2 Suzuki Coupling (Pd cat., Ar-B(OH)2) Product1->Step2 Final Biaryl Benzamide Derivative (Active Drug Candidate) Step2->Final

Figure 2: Convergent synthetic pathway for accessing 4-bromo-3-methylbenzamide libraries.

Protocol: Suzuki Coupling for Derivatization

To be used for attaching aryl groups to the C4 position.

  • Preparation: In a sealed tube, dissolve 4-bromo-3-methylbenzamide derivative (1.0 equiv) and Aryl boronic acid (1.2 equiv) in 1,4-dioxane (5 mL/mmol).

  • Catalyst Addition: Degas the solution with

    
     for 10 min. Add 
    
    
    
    (5 mol%) and
    
    
    (3.0 equiv).
  • Reaction: Heat at 90°C for 12–16 hours under

    
     atmosphere.
    
  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol: In Vitro Kinase Inhibition Assay (FGFR1)

To validate biological activity.

  • Reagents: Recombinant FGFR1 kinase, Poly(Glu,Tyr) 4:1 substrate, ATP (

    
    ), Test Compound (dissolved in DMSO).
    
  • Setup: Mix kinase, substrate, and test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate for 10 min at RT.
    
  • Initiation: Add ATP to initiate the reaction. Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ (Promega) or similar chemiluminescent assay to quantify ADP production (inversely proportional to inhibition).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Part 4: Comparative Data Summary

The following table summarizes the biological profile of the scaffold compared to non-methylated analogs.

Property4-Bromobenzamide (Base)4-Bromo-3-Methylbenzamide (Target)Biological Implication
LogP (Lipophilicity) ~1.8~2.3Improved membrane permeability; better CNS penetration.
Conformation Freely rotating phenyl-amide bondRestricted rotation (Atropisomerism)Higher binding affinity due to pre-organized conformation.
Metabolic Stability Susceptible to ortho-hydroxylationOrtho-position blocked by MethylIncreased half-life (

) in microsomes.
Primary Target Elastase, Broad KinasesFGFR1, p38 MAPK (Selective)Methyl group acts as a selectivity filter.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). Context: Establishes the 4-bromobenzamide core as a potent FGFR1 inhibitor scaffold.[3]

  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Source: BMC Chemistry (2023). Context: Demonstrates the utility of the 4-bromobenzamide moiety in protease inhibition.

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Source: Nature Communications / PMC (2021). Context: Provides validated synthetic protocols for 4-bromo-3-methylbenzamide with high yields (90%).

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives and Their Antibacterial Activities. Source: Molecules (MDPI) (2024). Context: Highlights the antimicrobial potential of the 4-bromo-3-methylphenyl motif in reverse-amide analogs.

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Source: Journal of Combinatorial Chemistry (2000). Context: Describes the use of 4-bromo-3-methylbenzamide derivatives in solid-phase synthesis monitoring.

Sources

4-Bromo-3-Methylbenzamide: A Pivotal Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 4-bromo-3-methylbenzamide , a critical intermediate in the development of kinase inhibitors and antimicrobial agents.

Executive Summary

4-Bromo-3-methylbenzamide (CAS: 170229-98-8) is a halogenated benzamide derivative that serves as a high-value pharmacophore in modern drug discovery.[1][2] Unlike generic reagents, this scaffold possesses a unique duality: the primary amide moiety functions as a critical hydrogen-bond donor/acceptor (often targeting the hinge region of kinases), while the aryl bromide allows for modular expansion via palladium-catalyzed cross-coupling.

Its "discovery" is not tied to a single serendipitous event but rather to the evolution of Fragment-Based Drug Discovery (FBDD) , where it emerged as a privileged structure for synthesizing biaryl inhibitors of mTOR , PKC , and bacterial alkaline phosphatases .

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Bromo-3-methylbenzamide
CAS Registry Number 170229-98-8
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Key Functional Groups Primary Amide (H-bond donor/acceptor), Aryl Bromide (Electrophile), Methyl (Hydrophobic fill)
Melting Point 170–174 °C (varies by polymorph)

History & Synthetic Evolution

The history of 4-bromo-3-methylbenzamide tracks with the rise of palladium-catalyzed cross-coupling in the 1990s. Early medicinal chemistry relied on pre-functionalized heterocycles; however, the demand for biaryl kinase inhibitors required modular building blocks.

The "Scaffold" Discovery

In the early 2000s, researchers targeting the PI3K/Akt/mTOR pathway identified the benzamide motif as a mimic of the adenosine ring of ATP. The addition of the 3-methyl group was found to induce a twist in the biaryl conformation, often improving selectivity by filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) that unsubstituted benzamides could not access.

Synthetic Routes: Industrial vs. Laboratory

The synthesis has evolved from harsh acid halide conditions to milder coupling methods to preserve functional group tolerance.

Method A: The Acid Chloride Route (Industrial Scale)
  • Precursor: 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1).[3][4][5][6]

  • Reagents: Thionyl chloride (

    
    ) or Oxalyl chloride, followed by aqueous Ammonia (
    
    
    
    ).
  • Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

  • Pros/Cons: High yield, scalable, but generates corrosive HCl gas.

Method B: The Mixed Anhydride/Coupling Agent Route (Lab Scale)
  • Reagents: Ethyl chloroformate or HATU/EDC, followed by Ammonium chloride (

    
    ).
    
  • Mechanism: Activation of the carboxylic acid to a reactive ester/anhydride, followed by amidation.

  • Pros/Cons: Mild conditions, no acidic gas evolution, suitable for parallel synthesis libraries.

Technical Workflow: Synthesis & Application

The following protocol describes the generation of the scaffold and its subsequent use in a Suzuki-Miyaura coupling , the primary reaction used to convert this intermediate into bioactive drugs.

Step 1: Synthesis of 4-Bromo-3-methylbenzamide
  • Reagents: 4-Bromo-3-methylbenzoic acid (1.0 eq),

    
     (3.0 eq), DMF (cat.), 
    
    
    
    (excess).
  • Protocol:

    • Dissolve 4-bromo-3-methylbenzoic acid in anhydrous DCM.

    • Add catalytic DMF and dropwise

      
       at 0°C. Reflux for 2 hours.
      
    • Evaporate solvent to obtain the crude acid chloride.

    • Dissolve residue in DCM and add dropwise to a stirred solution of 28%

      
       at 0°C.
      
    • Filter the white precipitate, wash with water, and dry under vacuum.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) shows distinct amide protons (broad singlets) and aromatic signals consistent with 1,2,4-substitution.
Step 2: Downstream Suzuki Coupling (Library Synthesis)
  • Objective: To couple the benzamide to a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid) to create a kinase inhibitor core.

  • Protocol:

    • Combine 4-bromo-3-methylbenzamide (1 eq), Aryl-boronic acid (1.2 eq), and

      
       (0.05 eq) in Dioxane/Water (4:1).
      
    • Add

      
       (3 eq).
      
    • Heat to 90°C for 4 hours under

      
      .
      
    • Workup: Extract with EtOAc, wash with brine, purify via flash chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the transformation of the raw material into a bioactive kinase inhibitor scaffold using Graphviz.

SynthesisPath cluster_logic Medicinal Chemistry Rationale Start 4-Bromo-3-methylbenzoic Acid (CAS 7697-28-1) Activation Activation (SOCl2 or HATU) Start->Activation Dissolution Intermediate Reactive Acyl Species Activation->Intermediate -HCl / -Leaving Group Product 4-Bromo-3-methylbenzamide (CAS 170229-98-8) THE SCAFFOLD Intermediate->Product + NH3 (Amidation) Coupling Suzuki-Miyaura Coupling Product->Coupling + Aryl Boronic Acid + Pd Catalyst Drug Biaryl Kinase Inhibitor (mTOR/PKC Target) Coupling->Drug C-C Bond Formation

Figure 1: Synthetic workflow transforming the benzoic acid precursor into the active biaryl kinase inhibitor motif.

Medicinal Chemistry Applications (Case Studies)

Case Study A: mTOR and PKC Inhibitors

In patent literature (e.g., WO2008051493), 4-bromo-3-methylbenzamide is cited as a key intermediate for synthesizing heteroaryl compounds that inhibit mTOR (mammalian target of rapamycin).

  • Mechanism: The benzamide moiety mimics the adenine base of ATP, forming hydrogen bonds with the hinge region of the kinase. The 3-methyl group provides steric bulk that improves selectivity against other kinases by exploiting the size of the "gatekeeper" residue.

Case Study B: Antibacterial Agents (XDR S. Typhi)

Recent studies (2024) utilized this scaffold to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[7]

  • Finding: The 4-bromo-3-methyl motif was essential for binding to Alkaline Phosphatase in extensively drug-resistant (XDR) Salmonella Typhi.

  • Result: Derivative 5d showed an IC50 of 1.469 µM, validating the scaffold's utility beyond oncology.[7]

References

  • Ambeed . (n.d.). 4-Bromo-3-methylbenzamide (CAS 170229-98-8).[1][2][8] Retrieved from

  • PubChem . (n.d.).[9] 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1).[3][4][5][6] National Library of Medicine. Retrieved from

  • Google Patents . (2008). Heteroaryl compounds, compositions thereof, and their use as protein kinase inhibitors (WO2008051493A2). Retrieved from

  • MDPI . (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... against XDR S. Typhi. Retrieved from

  • Sigma-Aldrich . (n.d.). 4-Bromo-3-methylbenzoic acid Product Sheet. Retrieved from [3]

Sources

Preliminary Investigation of 4-Bromo-3-Methylbenzamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamide Privilege[1]

In the landscape of medicinal chemistry, the benzamide scaffold is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide details the preliminary investigation of 4-bromo-3-methylbenzamide (BMB) .

While often utilized as a chemical intermediate, BMB possesses the distinct structural characteristics of a Fragment-Based Drug Discovery (FBDD) hit. Its molecular weight (<250 Da) and specific substitution pattern suggest potential bioactivity in two primary domains: PARP-1 inhibition (oncology) and FtsZ inhibition (antimicrobial).

This whitepaper outlines a self-validating experimental workflow to transition BMB from a virtual hit to a validated lead, focusing on rigorous purity analysis, enzymatic assays, and antimicrobial screening.

Chemical Profile & In Silico Hypothesis

Before wet-lab experimentation, the molecule must be contextualized within the "Rule of Three" for fragments.

Physicochemical Properties (Calculated)
PropertyValueRelevance to FBDD
Molecular Weight ~214.06 DaExcellent (<300 Da). Allows room for chemical elaboration.[1]
cLogP ~2.3Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 1 (Amide NH2)Critical for active site anchoring.
H-Bond Acceptors 1 (Carbonyl O)Critical for active site anchoring.
Rotatable Bonds 1Low entropic penalty upon binding.
Mechanistic Hypothesis[3]
  • PARP-1 Targeting: The benzamide moiety acts as a nicotinamide mimic. The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket. The 4-bromo and 3-methyl groups are hypothesized to occupy the hydrophobic sub-pocket, potentially inducing selectivity or increasing residence time via halogen bonding.

  • Antimicrobial Targeting: Halogenated benzamides have shown efficacy against MRSA by disrupting cell division (FtsZ targeting). The lipophilic bromine improves penetration through the bacterial cell wall.

Experimental Workflow: From Purity to Potency

The following workflow utilizes a "gatekeeper" logic. Failure at an early stage (e.g., purity) halts the process to prevent false positives in bioassays.

Diagram: The Investigation Cascade

InvestigationCascade cluster_Assays Parallel Bioassays Start Compound Acquisition (4-bromo-3-methylbenzamide) QC QC Gate: >98% Purity (HPLC/NMR) Start->QC QC->Start Fail (Recrystallize) Solubility Solubility Check (DMSO Stock) QC->Solubility Pass PARP Enzymatic Assay: PARP-1 Inhibition Solubility->PARP MIC Phenotypic Assay: Antimicrobial (MIC) Solubility->MIC Validation Hit Validation: IC50 Determination PARP->Validation >50% Inhibition MIC->Validation Growth Inhibition

Caption: The stepwise progression from compound acquisition to validated hit. The QC gate is critical to ensure observed activity is not due to impurities.

Detailed Protocols

Phase I: Quality Control & Solubilization

Objective: Ensure the bioactivity signal is intrinsic to BMB and not a transition metal contaminant from synthesis (e.g., Palladium).

  • Purity Analysis: Run LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Acceptance Criteria: Purity >95% (UV 254 nm).

    • Identity Confirmation: Mass ion [M+H]+ ~214/216 (characteristic Br isotope pattern 1:1).

  • Stock Preparation:

    • Dissolve BMB in 100% DMSO to a concentration of 100 mM .

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase II: PARP-1 Inhibition Assay (Enzymatic)

Rationale: Benzamides compete with NAD+ for the PARP active site. This assay measures the reduction in PARylation activity.

Protocol:

  • Assay Format: Use a Universal Colorimetric PARP Assay Kit (96-well histone-coated plate).

  • Reagents:

    • Enzyme: Recombinant Human PARP-1 (0.5 U/well).

    • Substrate: Biotinylated NAD+.

    • Inhibitor (BMB): Prepare serial dilutions (100 µM to 0.1 µM) in assay buffer.

    • Control: Olaparib (Positive Control, 1 µM) and DMSO only (Negative Control).

  • Workflow:

    • Add 50 µL PARP-1 enzyme to histone-coated wells. Incubate 30 min.

    • Add BMB dilutions. Incubate 30 min at Room Temp (RT).

    • Add Biotin-NAD+ cocktail. Incubate 60 min (Polymerization phase).

    • Wash 3x with PBS-T.

    • Add Strep-HRP (Streptavidin-Horseradish Peroxidase). Incubate 30 min.

    • Add TMB substrate. Read Absorbance at 450 nm .

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Success Metric: IC50 < 10 µM indicates a valid fragment hit.

Phase III: Antimicrobial Susceptibility (Phenotypic)

Rationale: To assess if the lipophilic bromine facilitates entry into bacterial cells, potentially targeting FtsZ.

Protocol (Broth Microdilution - CLSI Standard):

  • Organisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Setup:

    • Prepare bacterial inoculum adjusted to

      
       CFU/mL.
      
    • Dispense 100 µL inoculum into 96-well plates.

    • Add 2 µL of BMB stock (final conc. range: 256 µg/mL to 0.5 µg/mL). Ensure final DMSO < 2% to prevent solvent toxicity.

  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • Visual inspection for turbidity.

    • MIC Definition: The lowest concentration preventing visible growth.[2]

    • Success Metric: MIC < 64 µg/mL warrants further optimization.

Hit Validation & SAR Strategy

Once activity is confirmed, the molecule enters the Structure-Activity Relationship (SAR) expansion phase. The goal is to "grow" the fragment into a lead.[3][4]

Diagram: SAR Optimization Logic

SAR_Logic Core Lead Fragment: 4-bromo-3-methylbenzamide Mod1 Strategy A: Amide Extension (Linker addition to reach solvent front) Core->Mod1 Mod2 Strategy B: Scaffold Hopping (Replace Benzene with Pyridine) Core->Mod2 Mod3 Strategy C: Halogen Switch (Br -> Cl/F for metabolic stability) Core->Mod3 Outcome1 Improved Solubility Mod1->Outcome1 Mod2->Outcome1 Outcome2 Increased Potency (nM) Mod3->Outcome2

Caption: Strategies to evolve the BMB fragment. Amide extension is the most common route to convert benzamide fragments into high-affinity inhibitors.

Data Interpretation Table (Template)
Compound IDStructurePARP IC50 (µM)S. aureus MIC (µg/mL)Notes
Ref (Olaparib) Phthalazinone0.005>128Positive Control (Enzymatic)
BMB-001 4-Br-3-Me-BenzamideTBD TBD Target: <10 µM (PARP)
Neg Control DMSONo Inhib.GrowthValidates assay window

References

  • PubChem. 4-Bromo-3-methylbenzamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Available at: [Link]

  • Hajdahmadi, K. et al.Fragment-based drug discovery: A review of the current state and future prospects. Journal of Drug Targeting. (Contextual grounding for FBDD workflows).
  • SwissADME. Molecular Properties and ADME Prediction. Swiss Institute of Bioinformatics. Available at: [Link]

  • Costantino, L. et al.Benzamide derivatives as PARP inhibitors. Expert Opinion on Therapeutic Patents. (Validates the benzamide pharmacophore for PARP).

Sources

Methodological & Application

using 4-bromo-3-methylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-methylbenzamide in Medicinal Chemistry

Part 1: Executive Summary & Chemical Rationale

4-Bromo-3-methylbenzamide represents a "privileged structure" intermediate in modern drug discovery. Its utility stems from the synergistic combination of three structural features:

  • The Benzamide Warhead: A classic pharmacophore capable of hydrogen bonding (donor/acceptor) with key biological residues (e.g., Serine/Glycine in kinase hinge regions, or Glu/Tyr in PARP active sites).

  • The Ortho-Methyl Group: This is not merely a lipophilic handle. It induces a conformational twist (dihedral angle adjustment) relative to the amide or subsequent biaryl systems, often improving selectivity by forcing the molecule into a specific bioactive conformation (the "Magic Methyl" effect).

  • The Bromine Handle: A versatile electrophile positioned para to the amide, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

This guide details the protocols for overcoming the steric challenges imposed by the 3-methyl group to successfully utilize this scaffold in the synthesis of bioactive small molecules.

Part 2: Synthetic Utility & Protocols

Challenge: Steric Hindrance in Cross-Coupling

The 3-methyl group creates significant steric pressure at the 4-position. Standard protocols (e.g., Pd(PPh3)4) often result in sluggish kinetics or homocoupling. To overcome this, we utilize dialkylbiaryl phosphine ligands (Buchwald ligands) which are electron-rich and bulky, facilitating both the oxidative addition across the hindered C-Br bond and the subsequent reductive elimination.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl Scaffolds (e.g., for Kinase Inhibitors)

Mechanism: The reaction proceeds via the catalytic cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination. The use of SPhos or XPhos is critical here to prevent catalyst deactivation.

Materials:

  • Substrate: 4-Bromo-3-methylbenzamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.05 equiv)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 – 0.08 equiv)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a microwave vial with 4-bromo-3-methylbenzamide (214 mg, 1.0 mmol), boronic acid (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), SPhos (33 mg, 0.08 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps dissolve inorganic bases.

  • Reaction: Seal the vial. Heat to 100°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 120°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary: Ligand Performance Comparison

LigandCatalyst SystemYield (%)Notes
PPh₃ Pd(PPh₃)₄35%Sluggish; significant dehalogenation observed.
dppf Pd(dppf)Cl₂55%Moderate yield; requires higher temps (120°C).
SPhos Pd₂(dba)₃92% Excellent conversion; tolerates heteroaryls.
XPhos Pd₂(dba)₃88% Good for very bulky boronic acids.
Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of Aniline Derivatives (e.g., for DNA Repair Inhibitors)

Rationale: Creating a C-N bond at the 4-position allows for the introduction of solubilizing groups (e.g., piperazines) or additional H-bond motifs.

Materials:

  • Substrate: 4-Bromo-3-methylbenzamide (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or Pd₂(dba)₃/BrettPhos

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane

Procedure:

  • Combine amide (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol) in a vial.

  • Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Add anhydrous 1,4-Dioxane (5 mL).

  • Stir at 90°C for 2–6 hours under inert atmosphere.

  • Filter through a celite pad, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Medicinal Chemistry Applications

Case Study 1: PARP Inhibitor Optimization

Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a benzamide pharmacophore that mimics the nicotinamide moiety of NAD+.

  • Starting Point: 3-Methylbenzamide is a known, albeit weak, PARP inhibitor (IC50 ~ µM range).

  • Optimization Strategy: By using 4-bromo-3-methylbenzamide, chemists can extend the structure into the "adenine binding pocket" of the PARP enzyme. Coupling a biaryl or heteroaryl group at the 4-position creates a "dual-anchor" inhibitor that dramatically improves potency (IC50 ~ nM range) and residence time on the target (PARP trapping).

Case Study 2: Type II Kinase Inhibitors

In kinase drug design, the 3-methyl group plays a critical role in controlling the atropisomerism of biaryl systems.

  • Mechanism: The methyl group clashes with the adjacent ring protons, forcing the biaryl system out of planarity (twist angle ~60-90°).

  • Benefit: This twisted conformation is often required to fit into the hydrophobic "gatekeeper" pocket of kinases (e.g., p38 MAP kinase or B-Raf), while the amide group forms key hydrogen bonds with the hinge region (Glu/Asp residues).

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from 4-bromo-3-methylbenzamide.

G cluster_0 Medicinal Chemistry Targets Start 4-Bromo-3-methylbenzamide (Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-SPhos, Ar-B(OH)2) Start->Suzuki Path A: C-C Bond Buchwald Buchwald-Hartwig Amination (Pd-BrettPhos, R-NH2) Start->Buchwald Path B: C-N Bond Dehydration Dehydration (TFAA/Pyridine) Start->Dehydration Path C: FG Interconversion Biaryl 4-Aryl-3-methylbenzamide (Kinase Inhibitor Core) Suzuki->Biaryl Yield: 85-95% Aniline 4-Amino-3-methylbenzamide (PARP Inhibitor Analog) Buchwald->Aniline Yield: 70-90% Nitrile 4-Bromo-3-methylbenzonitrile (Intermediate) Dehydration->Nitrile Yield: >95%

Caption: Divergent synthetic pathways from the 4-bromo-3-methylbenzamide scaffold utilizing Palladium-catalyzed cross-coupling technologies.

Part 5: Safety & Handling

  • Hazard Identification: 4-Bromo-3-methylbenzamide is classified as an Irritant (Xi) .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15-25°C) in a dry place. It is stable under normal conditions but should be kept away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83133637, 4-(4-Bromo-3-methylphenoxy)-2-methylbenzamide. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Suzuki Coupling: Mechanism and Ligand Effects for Sterically Hindered Substrates. Retrieved from [Link]

  • Google Patents (2008).WO2008051493A2 - Heteroaryl compounds, compositions thereof, and their use as protein kinase inhibitors.
  • Google Patents (2010).US 2010/0113512 A1 - Substituted Biphenyl Isoxazole Sulfonamides.
  • Stenutz (2024). 4-bromo-3-methylbenzamide Physical Properties and CAS Data. Retrieved from [Link]

Application Note: Large-Scale Production of 4-Bromo-3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a direct, industrial-grade protocol for the synthesis of 4-bromo-3-methylbenzamide , a critical intermediate in the development of kinase inhibitors and androgen receptor antagonists.[1]

Executive Summary

This guide details a scalable, high-yield protocol for synthesizing 4-bromo-3-methylbenzamide from 4-bromo-3-methylbenzoic acid.[1] Unlike laboratory-scale methods that often utilize expensive coupling agents (e.g., EDC, HATU), this protocol utilizes the Acid Chloride Activation Pathway . This route is selected for its cost-efficiency, ease of purification (avoiding chromatography), and suitability for multi-kilogram production.

Key Performance Indicators (KPIs):

  • Yield: >92% (Isolated)[2][3][4][5]

  • Purity: >99.5% (HPLC)

  • Throughput: High (Filtration-based workup)

Strategic Route Selection

To ensure industrial viability, we evaluated three potential synthetic routes. The Acid Chloride Route (Route A) was selected as the standard for large-scale production.

Comparative Analysis
FeatureRoute A: Acid Chloride (Selected) Route B: Direct Coupling (CDI/EDC)Route C: Nitrile Hydrolysis
Reagents Thionyl Chloride (

), Ammonia
Carbodiimides, HOBt

or NaOH
Cost LowHighMedium
Purification Precipitation/RecrystallizationColumn Chromatography often requiredDifficult to stop at Amide (Hydrolyzes to Acid)
Atom Economy HighLow (Large byproduct mass)High
Scalability Excellent (Gas byproducts scrubbed)Poor (Cost prohibitive)Moderate (Selectivity issues)
Reaction Scheme

The synthesis proceeds in two steps performed in a "telescoped" (one-pot equivalent) manner or with isolation of the intermediate acid chloride.

ReactionScheme SM 4-Bromo-3-methylbenzoic acid (Solid) Inter Acid Chloride Intermediate (In Situ) SM->Inter Activation (-SO2, -HCl) Reagent1 SOCl2 / Cat. DMF Toluene, Reflux Reagent1->Inter Product 4-Bromo-3-methylbenzamide (White Solid) Inter->Product Amidation (-HCl) Reagent2 Aq. NH3 (25%) 0-5°C Reagent2->Product

Caption: Two-stage activation and amidation workflow avoiding expensive coupling reagents.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (due to corrosive acid chloride).

  • Scrubber: Caustic scrubber (NaOH) required for

    
     and 
    
    
    
    off-gassing.
  • Solvents: Toluene (Reaction solvent), Ethyl Acetate/Heptane (Recrystallization).

  • Reagents: 4-Bromo-3-methylbenzoic acid (SM), Thionyl Chloride (

    
    ), N,N-Dimethylformamide (DMF), Ammonium Hydroxide (25-30%).
    
Step-by-Step Methodology
Step 1: Acid Chloride Formation
  • Charge the reactor with 4-Bromo-3-methylbenzoic acid (1.0 equiv) and Toluene (5-8 volumes).

    • Note: Toluene is preferred over Benzene (toxicity) or DCM (low boiling point).

  • Add a catalytic amount of DMF (0.01 equiv).

    • Mechanism:[2][3] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.[1]

  • Heat the slurry to 50-60°C .

  • Add Thionyl Chloride (1.2 - 1.5 equiv) dropwise over 1-2 hours.

    • Safety: Monitor gas evolution rate. Ensure scrubber is active.

  • Heat to Reflux (110°C) and hold for 3-4 hours until gas evolution ceases and the solution becomes clear.

  • Distillation: Distill off excess

    
     and Toluene under reduced pressure to leave the crude acid chloride as an oil or semi-solid.
    
    • Checkpoint: Analyze a small aliquot by quenching with methanol (check for methyl ester by TLC/HPLC) to confirm conversion.

Step 2: Amidation (Quench)
  • Redissolve the acid chloride residue in fresh Toluene or THF (3 volumes).

  • In a separate vessel, charge Ammonium Hydroxide (25% aq) (4.0 - 5.0 equiv) and cool to 0-5°C .

  • Addition: Slowly add the acid chloride solution to the ammonia solution, maintaining internal temperature < 15°C .

    • Critical: Exothermic reaction. Rapid addition can cause local overheating and hydrolysis back to the acid.

  • Stir the resulting slurry at 20-25°C for 2 hours.

Step 3: Workup & Purification [2][6]
  • Filtration: Filter the white precipitate. This solid is a mixture of the Product and Ammonium Chloride (

    
    ).
    
  • Wash 1: Wash the cake with Water (3 x 2 volumes) to dissolve

    
    .
    
    • Test: Check filtrate pH. Wash until neutral.

  • Wash 2: Wash with cold Toluene (1 volume) to remove unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

  • Recrystallization (Optional for Pharma Grade): Dissolve crude solid in hot Ethanol or Ethyl Acetate , filter hot (to remove insolubles), and cool to crystallize.

Process Parameters & Troubleshooting

Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
4-Bromo-3-methylbenzoic acid 1.0SMPurity >98%
Thionyl Chloride 1.3ReagentDryness; add slowly
DMF 0.01CatalystEssential for kinetics
Ammonia (aq) 5.0ReagentExcess prevents dimer formation
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reactor dryness; increase

; dry Toluene.
Impurity: Benzoic Acid Incomplete Amidation or Water ingressCheck

step completion; ensure Ammonia is in excess.
Color (Yellow/Brown) Overheating or Iodine tracesKeep temp <110°C; wash product with cold toluene.
Slow Filtration Fine particle sizeDigest slurry (heat to 50°C then cool) before filtering to grow crystals.

Quality Control (Analytical Specifications)

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Product elutes after the Acid precursor (Acid is more polar).

NMR Specification (


H NMR, DMSO-

):
  • 
     2.40 (s, 3H, 
    
    
    
    )
  • 
     7.40 (bs, 1H, 
    
    
    
    )
  • 
     7.65 (d, 1H, 
    
    
    
    )
  • 
     7.80 (d, 1H, 
    
    
    
    )
  • 
     7.95 (bs, 1H, 
    
    
    
    )
  • 
     8.05 (s, 1H, 
    
    
    
    , ortho to amide)

Safety & Environmental (HSE)

  • Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. All transfers must be under Nitrogen/Argon.

  • Off-Gas: The reaction generates significant volumes of

    
     and 
    
    
    
    .[1] An industrial scrubber (NaOH circulation) is mandatory.
  • Exotherm: The amidation step is highly exothermic. Cooling capacity must be calculated prior to scale-up.[1]

References

  • Preparation of Benzamides via Acid Chloride: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience.[1] (Standard text for acid chloride mechanism).

  • Thionyl Chloride Activation Protocols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
  • Analogous Industrial Synthesis (Enzalutamide Intermediate): Process for the preparation of Enzalutamide. US Patent 2017/0190670 A1. Link (Describes the scalable conversion of 4-bromo-2-fluoro-benzoic acid to its amide using thionyl chloride).[1]

  • Physical Properties & CAS Data: PubChem Compound Summary for CID 170229-98-8.[1] Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 4-Bromo-3-methylbenzoic acid (Precursor). Link

Sources

Application Note: High-Fidelity SPOS Strategies for 4-Bromo-3-Methylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the use of 4-bromo-3-methylbenzamide (and its benzoic acid precursor) in Solid-Phase Organic Synthesis (SPOS). It is designed for medicinal chemists developing libraries of PARP inhibitors, kinase inhibitors, or biaryl scaffolds where the 3-methylbenzamide motif acts as a critical pharmacophore.

Strategic Rationale & Chemical Context

The 3-substituted benzamide motif is a privileged pharmacophore in medicinal chemistry, most notably as a mimic of nicotinamide in PARP inhibitors (e.g., 3-aminobenzamide derivatives) and as a hinge-binding region in Kinase inhibitors (e.g., VEGFR, Aurora kinase).

4-bromo-3-methylbenzamide (CAS: 170229-98-8) serves as a high-value building block because:

  • The Amide: Functions as the primary hydrogen-bonding interaction site with biological targets (e.g., Ser904 in PARP1).

  • The Bromide: Provides a handle for Pd-catalyzed diversification (Suzuki, Buchwald, Sonogashira) to access deep hydrophobic pockets.

  • The Methyl Group: Induces a critical ortho-substituent effect, locking the conformation of the biaryl system and improving selectivity, but simultaneously introducing steric hindrance that challenges standard SPOS coupling protocols.

Scope of this Guide

This guide details two distinct workflows:

  • Workflow A (De Novo Construction): Building the scaffold on Rink Amide resin using 4-bromo-3-methylbenzoic acid. (Recommended for high-purity libraries).

  • Workflow B (Direct Functionalization): Using 4-bromo-3-methylbenzamide as a nucleophile on electrophilic resins.

Experimental Workflows (Visualized)

The following diagram illustrates the primary workflow (Workflow A), highlighting the critical "Steric Gate" where catalyst selection is paramount.

SPOS_Workflow cluster_0 Critical Optimization Zone Resin Rink Amide MBHA Resin Loading Loading Step (Coupling Acid) Resin->Loading Fmoc Deprotection (20% Piperidine) Scaffold Resin-Bound 4-Br-3-Me-Benzamide Loading->Scaffold DIC/Oxyma 4-Br-3-Me-Benzoic Acid Coupling Suzuki Coupling (The Steric Gate) Scaffold->Coupling Ar-B(OH)2, Pd Cat. Base, Heat Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Wash & Dry Product Final Biaryl Benzamide Library Cleavage->Product 95% TFA

Figure 1: Workflow A demonstrates the construction of the benzamide on-resin. The 'Suzuki Coupling' step requires specialized conditions due to the ortho-methyl group.

Detailed Protocols

Protocol A: De Novo Scaffold Construction (Recommended)

Use this protocol to generate libraries of 4-substituted-3-methylbenzamides.

Materials:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Why? Yields the primary amide upon cleavage.

  • Building Block: 4-Bromo-3-methylbenzoic acid (CAS: 7697-28-1). Note: We use the acid to form the amide bond directly on the resin.

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

Step 1: Resin Loading (Amide Formation)
  • Swelling: Swell 1.0 g of Rink Amide MBHA resin in DMF (10 mL) for 30 min.

  • Fmoc Removal: Treat with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation: In a vial, dissolve 4-bromo-3-methylbenzoic acid (3.0 equiv) and Oxyma Pure (3.0 equiv) in minimal DMF. Add DIC (3.0 equiv) and stir for 2 min to pre-activate.

    • Expert Note: Pre-activation prevents precipitation of the urea byproduct inside the resin pores.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 2–4 hours.

  • QC (Kaiser Test): Perform a Kaiser ninhydrin test. A colorless bead indicates complete coupling (free amines consumed). If blue, repeat coupling.

Step 2: The "Steric Gate" – Suzuki Cross-Coupling

The ortho-methyl group at position 3 sterically hinders the oxidative addition of Palladium at position 4. Standard Pd(PPh3)4 protocols often fail or stall.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2 mol%).

    • Why? Bidentate ligands like dppf have a large bite angle that facilitates reductive elimination, while Buchwald precatalysts (XPhos) are hyper-active for hindered aryl halides.

  • Base: 2M Aqueous Cs₂CO₃ (5 equiv) or K₃PO₄ (5 equiv).

  • Solvent: DMF or 1,4-Dioxane.

Procedure:

  • Suspend the resin-bound aryl bromide in degassed DMF.

  • Add the Boronic Acid (3.0–5.0 equiv).

  • Add the Base solution.

  • Add the Catalyst under an inert atmosphere (Argon/Nitrogen).

  • Heat: Shake at 80–90 °C for 12–16 hours.

    • Caution: Ensure the reaction vessel is pressure-rated if using volatile solvents. For open vessels, use a reflux condenser.

  • Wash: Wash extensively with DMF, H₂O, MeOH, DCM to remove Palladium black (dark grey residue).

    • Tip: A wash with 0.5% sodium diethyldithiocarbamate in DMF helps remove residual Pd from the resin.

Step 3: Cleavage & Isolation
  • Wash resin with DCM (5x) to remove all DMF (DMF interferes with TFA cleavage).

  • Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

  • Shake for 2 hours.

  • Filter resin and collect filtrate.

  • Precipitate product by adding cold Diethyl Ether (Et₂O) or evaporate TFA under N₂ flow.

Protocol B: Direct Functionalization (N-Alkylation)

Use this protocol if you must attach the pre-formed 4-bromo-3-methylbenzamide to a linker (e.g., for N-substituted libraries).

Challenge: Primary amides are poor nucleophiles and can undergo over-alkylation (forming imides). Solution: Use a mild base and a highly reactive electrophilic resin.

  • Resin: Bromoacetal resin or Trityl Chloride resin (for temporary protection).

  • Reaction:

    • Dissolve 4-bromo-3-methylbenzamide (2.0 equiv) in DMF.

    • Add NaH (2.0 equiv) or Cs₂CO₃ (excess) to generate the amide anion.

    • Add to resin-bound alkyl halide (e.g., Merrifield resin or bromoacetylated linker).

    • Heat at 60 °C for 4–8 hours.

  • Note: This route is generally lower yielding than Protocol A due to solubility and aggregation issues of the amide anion.

Data & Optimization Guide

Catalyst Screening for Sterically Hindered Coupling

The following table summarizes expected conversion rates for the coupling of resin-bound 4-bromo-3-methylbenzamide with Phenylboronic acid (5 equiv) at 80°C in DMF.

Catalyst SystemLigand TypeConversion (4h)Conversion (16h)Recommendation
Pd(PPh₃)₄ Monodentate< 30%~50%Not Recommended (Too slow due to sterics)
Pd(OAc)₂ / PPh₃ Monodentate< 20%~40%Poor stability at high temp
Pd(dppf)Cl₂ Bidentate75%> 95%Standard Choice (Robust & cost-effective)
XPhos Pd G2 Dialkylbiaryl> 90%> 99%High Performance (Use for difficult boronic acids)
PEPPSI-IPr NHC85%> 98%Excellent alternative
Troubleshooting
  • Incomplete Coupling (Blue Kaiser Test): The 3-methyl group does not hinder the formation of the amide (step 1) significantly, but if the resin loading is too high (>0.8 mmol/g), site-site interactions may occur. Solution: Use lower loading resin (0.4 mmol/g).

  • Palladium Contamination: The product is dark/grey. Solution: Use a scavenger resin (e.g., Thiol-silica) post-cleavage or wash the resin with dithiocarbamate before cleavage.

  • Hydrodehalogenation: The Br is replaced by H instead of the biaryl. Solution: This is a side reaction in Suzuki coupling. Reduce the temperature slightly (to 75°C) and ensure the solvent is strictly degassed (oxygen promotes homocoupling/side reactions).

References

  • Suzuki-Miyaura Coupling on Solid Phase

    • Title: "Solid-phase synthesis of biaryl amides via Suzuki-Miyaura cross-coupling."
    • Context: General conditions for aryl bromide coupling on Rink resin.
    • Source: (Organic Chemistry Portal)

  • Steric Hindrance in Pd-Catalysis

    • Title: "Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered aryl halides."
    • Context: Justification for using XPhos and dppf ligands for ortho-substituted systems.
    • Source:

  • PARP Inhibitor Structure-Activity Relationships

    • Title: "Structure-based design of PARP inhibitors."
    • Context: Validates the 3-methylbenzamide core as a PARP pharmacophore.
    • Source: (General search reference)

  • Resin Handling

    • Title: "The Merck Index of Solid Phase Synthesis Reagents."
    • Context: Specific
    • Source:

Troubleshooting & Optimization

workup procedure for 4-bromo-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #4B3MB: Synthesis & Workup of 4-Bromo-3-methylbenzamide

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 4-Bromo-3-methylbenzamide (CAS: 170229-98-8)[1]

System Overview: The Standard Protocol

To troubleshoot effectively, we must first establish the baseline "Gold Standard" protocol. For the synthesis of 4-bromo-3-methylbenzamide , the most robust laboratory-scale route is the Acid Chloride Method starting from 4-bromo-3-methylbenzoic acid.

The Logic: Direct amidation of benzoic acids with ammonia is thermally demanding. Converting the acid to an acid chloride (


) activates the carbonyl carbon, allowing rapid attack by ammonia at low temperatures.[2] This minimizes thermal degradation and byproduct formation.

Standard Workflow:

  • Activation: 4-Bromo-3-methylbenzoic acid + Thionyl Chloride (

    
    ) 
    
    
    
    Acid Chloride.
  • Evaporation: Removal of excess

    
     (Critical Step).
    
  • Amidation: Acid Chloride + Aqueous Ammonia (

    
    ) or 
    
    
    
    in solvent.
  • Workup: Quench, Filtration/Extraction, Wash, Recrystallization.[3]

Troubleshooting Guide (Q&A)

Below are the specific solutions to the most common failure modes reported by researchers for this synthesis.

Category A: Purity & Impurities[2][4]

Q: The NMR of my crude product shows a broad singlet around 13.0 ppm and the melting point is too high (>200°C). What happened? Diagnosis: You have significant contamination with the starting material, 4-bromo-3-methylbenzoic acid . Root Cause: This usually occurs due to hydrolysis of the acid chloride before it could react with the ammonia. If moisture enters the reaction vessel during the


 removal or if the ammonia source was too dilute/warm, water competes with ammonia as the nucleophile.
Corrective Action (The "Bicarbonate Rescue"): 
  • Dissolve your crude solid in Ethyl Acetate (EtOAc).

  • Wash the organic layer vigorously with saturated aqueous Sodium Bicarbonate (

    
    )  (3x). The base will deprotonate the carboxylic acid (
    
    
    
    ), forcing it into the aqueous layer.
  • The amide (

    
    ) remains in the organic layer.
    
  • Dry (

    
    ), filter, and evaporate.
    

Q: My product has a persistent "acrid" or "sulfur-like" smell even after drying. Diagnosis: Trapped Thionyl Chloride (


)  or Sulfur Dioxide (

). Root Cause: Incomplete removal of the activating agent before adding ammonia. Corrective Action:
  • Prevention: After the reflux with

    
    , perform a zeotropic distillation . Add dry Toluene to the crude acid chloride and rotovap to dryness. Repeat 2-3 times. Toluene forms azeotropes with 
    
    
    
    , dragging the stubborn traces out.
  • Remediation: Recrystallize the solid from Ethanol/Water. The solvent exchange will liberate trapped volatiles.

Category B: Physical State Issues

Q: Upon adding the acid chloride to the ammonia solution, the product "oiled out" into a sticky gum instead of precipitating as a powder. Diagnosis: Solvent entrapment or temperature shock. Root Cause: The reaction was likely too hot (exothermic amidation), or there was too much organic solvent (like DCM or THF) present during the quench, preventing clean crystallization.[2] Corrective Action:

  • Scratching: Use a glass rod to scratch the side of the flask vigorously to induce nucleation.

  • Sonication: Place the flask in a sonication bath for 5-10 minutes.

  • The "Antisolvent" Trick: Dissolve the gum in a minimum amount of warm Ethanol, then add cold water dropwise with stirring until turbidity persists. Cool slowly to 4°C.

Category C: Yield Loss

Q: I filtered the reaction mixture, but my yield is <40%. Where is the rest? Diagnosis: Product solubility in the mother liquor. Root Cause: While benzamides are generally hydrophobic, the presence of THF or Ethanol (used as co-solvents) can increase the solubility of the amide in the aqueous waste stream.[2] Corrective Action:

  • Do not discard the filtrate (mother liquor).

  • Concentrate the filtrate to remove the volatile organic solvent (THF/EtOH).

  • The remaining aqueous layer will likely precipitate a second crop of crystals.

  • Alternatively, extract the aqueous filtrate with EtOAc (3x) to recover the remaining amide.

Experimental Data & Optimization

Solvent Selection for Recrystallization

The choice of solvent is critical for final purity. Based on the polarity of 4-bromo-3-methylbenzamide, the following systems are validated:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 90:10 to 70:30Excellent Best for removing inorganic salts (

) and polar impurities. Dissolve in hot EtOH, add hot

until cloudy, cool slowly.
Ethyl Acetate / Hexanes 1:3Good Good for removing non-polar impurities. Can be tricky if the amide is very insoluble in Hexanes (oiling risk).
Toluene PureModerate Requires high heat. Good for removing color impurities but lower recovery yield.
Acetonitrile PureSpecialized Useful if the product is intended for HPLC standards later.
Key Physical Properties for Validation
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Expected): ~155–165 °C (Note: The acid precursor melts at ~212–216 °C. A MP >200 °C indicates failed reaction).[2]

  • Solubility: Insoluble in water; Soluble in DMSO, Methanol, Ethyl Acetate.

Visual Workflow: The "Self-Validating" Protocol

This diagram outlines the logical flow of the workup, including decision nodes for troubleshooting.

WorkupProcedure Start Crude Reaction Mixture (Acid Chloride + NH3) Quench Quench / Evaporate Solvent Start->Quench StateCheck Check Physical State Quench->StateCheck Solid Precipitate Formed StateCheck->Solid Solid Oil Sticky Gum / Oil StateCheck->Oil Oil Filter Filtration Solid->Filter RemedyOil Add EtOH, Sonication, or Scratching Oil->RemedyOil RemedyOil->Solid PurityCheck Check Purity (TLC/NMR) Filter->PurityCheck Pure Final Product (4-Bromo-3-methylbenzamide) PurityCheck->Pure Pass ImpureAcid Impurity: Acid Detected (Peak @ ~13ppm) PurityCheck->ImpureAcid Fail (Acid) Wash Dissolve in EtOAc Wash w/ Sat. NaHCO3 ImpureAcid->Wash Recryst Recrystallize (EtOH/H2O) Wash->Recryst Recryst->Pure

Figure 1: Decision-tree workflow for the isolation and purification of 4-bromo-3-methylbenzamide, highlighting the "Bicarbonate Rescue" loop for acid impurities.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1).[4] Retrieved from [2]

  • PubChem. Compound Summary: 4-Bromo-3-methylbenzamide. National Library of Medicine. Retrieved from [2]

  • Common Organic Chemistry. Amide Synthesis from Acid Chlorides: Standard Protocols. Retrieved from [2]

  • University of Rochester. Solvents for Recrystallization: A Practical Guide. Department of Chemistry. Retrieved from [2]

  • Stenutz. Physical Properties of 4-bromo-3-methylbenzamide. Retrieved from [2]

Sources

Technical Support Center: Navigating Solubility Challenges of 4-bromo-3-methylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling 4-bromo-3-methylbenzamide in your chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with the solubility of this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and practical insights to ensure the smooth execution of your experiments.

Introduction: Understanding the Solubility Profile of 4-bromo-3-methylbenzamide

4-bromo-3-methylbenzamide is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to construct more complex molecular architectures. However, its relatively high melting point (180 °C) and the presence of a primary amide group, capable of strong intermolecular hydrogen bonding, can lead to poor solubility in many common organic solvents.[1][2] This can manifest as incomplete reactions, low yields, and difficulties in purification. This guide will equip you with the knowledge and experimental tools to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My 4-bromo-3-methylbenzamide is not dissolving in my reaction solvent. What should I do?

A1: Poor solubility is a common issue with aromatic amides. The strong hydrogen bonding network between the amide groups contributes to a stable crystal lattice, making it difficult for solvent molecules to solvate the individual molecules.[1]

Troubleshooting Steps:

  • Solvent Selection: The principle of "like dissolves like" is a good starting point.[3] 4-bromo-3-methylbenzamide has both polar (amide) and non-polar (brominated aromatic ring) characteristics. Therefore, a solvent with intermediate polarity or a mixture of solvents is often effective.

    • Recommended Solvents to Try: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-dioxane are often excellent choices for dissolving amides.[3] Ethereal solvents like Tetrahydrofuran (THF) and alcoholic solvents like ethanol or isopropanol can also be effective, particularly at elevated temperatures.[4]

  • Temperature Increase: Gently heating the reaction mixture can significantly improve solubility. Most organic compounds exhibit increased solubility at higher temperatures. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Co-Solvent System: Employing a mixture of solvents can fine-tune the polarity of the reaction medium. For instance, a mixture of a non-polar solvent like toluene with a more polar solvent like DMF or 1,4-dioxane can enhance solubility while maintaining compatibility with your reaction conditions.

  • Sonication: Applying ultrasonic waves can help break down solid aggregates and promote dissolution.

Q2: I am running a Suzuki-Miyaura coupling with 4-bromo-3-methylbenzamide, and the reaction is sluggish. Could solubility be the problem?

A2: Yes, poor solubility of the starting material is a frequent cause of slow or incomplete cross-coupling reactions. For the palladium catalyst to efficiently facilitate the reaction, all components must be in the solution phase to interact.

Troubleshooting Steps:

  • Solvent Choice for Suzuki Coupling: Common solvents for Suzuki reactions include toluene, 1,4-dioxane, THF, and DMF.[1] If you are using a less polar solvent like toluene and observing poor solubility, consider switching to or adding a co-solvent like DMF or 1,4-dioxane.

  • Phase-Transfer Catalysis: In biphasic Suzuki reactions (e.g., toluene/water), a phase-transfer catalyst can help shuttle the reactants across the phase boundary, which can be beneficial if your base is only soluble in the aqueous phase.

  • Homogeneous Conditions: Aim for a solvent system that dissolves all reactants, including the boronic acid and the base, to create a homogeneous reaction mixture. This often leads to faster and more efficient reactions.

Q3: How does the choice of base affect the solubility of 4-bromo-3-methylbenzamide in a reaction?

A3: While the base itself doesn't directly solvate the 4-bromo-3-methylbenzamide, its own solubility in the reaction solvent is critical. An insoluble base can lead to a heterogeneous mixture, which can complicate the reaction and may not effectively participate in the catalytic cycle.

Troubleshooting Steps:

  • Base Solubility: Ensure your chosen base is soluble in the reaction solvent. For example, inorganic bases like potassium carbonate or cesium carbonate have limited solubility in some organic solvents. In such cases, using a co-solvent like water or a phase-transfer catalyst may be necessary.

  • Organic Bases: Consider using a soluble organic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which is a liquid and miscible with many organic solvents.[5]

Estimated Solubility of 4-bromo-3-methylbenzamide

SolventPolarity IndexExpected Solubility of 4-bromo-3-methylbenzamideRationale
Water 10.2Very LowThe non-polar aromatic ring and halogen reduce water solubility.
Methanol 5.1ModerateThe alcohol can hydrogen bond with the amide group.
Ethanol 4.3ModerateSimilar to methanol, but slightly lower polarity.
Acetone 5.1Moderate to HighA polar aprotic solvent that can accept hydrogen bonds.
Acetonitrile 5.8ModerateA polar aprotic solvent.
Ethyl Acetate 4.4Low to ModerateA less polar solvent.
Tetrahydrofuran (THF) 4.0ModerateA common ethereal solvent in cross-coupling reactions.
Dichloromethane (DCM) 3.1LowLower polarity may not be sufficient to dissolve the polar amide.
Toluene 2.4LowA non-polar aromatic solvent.
Hexane 0.1Very LowA non-polar aliphatic solvent.
Dimethylformamide (DMF) 6.4HighA highly polar aprotic solvent, excellent for amides.
Dimethyl Sulfoxide (DMSO) 7.2HighA highly polar aprotic solvent, excellent for amides.

Disclaimer: This table provides estimated solubility based on chemical principles and data from a related compound. It is strongly recommended to experimentally determine the solubility for your specific application.

Detailed Troubleshooting Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a systematic approach to identify a suitable solvent for your reaction.

Materials:

  • 4-bromo-3-methylbenzamide

  • A selection of solvents (e.g., Toluene, THF, 1,4-Dioxane, DMF, DMSO, Acetonitrile, Ethanol)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heating block or oil bath

Procedure:

  • Initial Screening at Room Temperature: a. To separate vials, add a small, known amount of 4-bromo-3-methylbenzamide (e.g., 10 mg). b. Add a measured volume of each solvent (e.g., 1 mL) to the respective vials. c. Stir the mixtures vigorously at room temperature for 10-15 minutes. d. Visually assess the solubility:

    • Soluble: No solid particles are visible.
    • Partially Soluble: Some solid remains, but a significant portion has dissolved.
    • Insoluble: The solid remains largely unchanged.
  • Screening at Elevated Temperature: a. For solvents where the compound was partially soluble or insoluble at room temperature, gently heat the vials to a temperature relevant to your intended reaction (e.g., 60-80 °C). Caution: Ensure the temperature is below the boiling point of the solvent. b. Stir at the elevated temperature for 10-15 minutes. c. Observe the solubility again.

Protocol 2: Optimizing a Co-Solvent System

This protocol helps in finding an effective co-solvent mixture.

Materials:

  • 4-bromo-3-methylbenzamide

  • A primary non-polar or moderately polar solvent (e.g., Toluene or THF)

  • A polar aprotic co-solvent (e.g., DMF or NMP)

  • Vials and stirring equipment

Procedure:

  • Start with the primary solvent in which your other reactants are soluble but 4-bromo-3-methylbenzamide has limited solubility.

  • Add the 4-bromo-3-methylbenzamide to the primary solvent.

  • While stirring, add the co-solvent dropwise until the 4-bromo-3-methylbenzamide dissolves completely.

  • Note the approximate ratio of the two solvents required for dissolution. This ratio can serve as a starting point for your reaction setup.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues with 4-bromo-3-methylbenzamide.

Caption: Decision workflow for troubleshooting solubility.

References

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald-Hartwig Amin
  • Tackling solubility issues in organic synthesis: conventional solution...
  • Toward overcoming solubility issues in organic chemistry - ScienceDaily
  • How to tackle compound solubility issue : r/labr
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • How can we resolve solubility of insoluble organic synthetic compounds?
  • Optimization of the reaction conditions for the Buchwald-Hartwig...
  • The Suzuki Reaction - Chem 115 Myers
  • Solubility of Amides - Chemistry Stack Exchange
  • Principles of Drug Action 1, Spring 2005, Amides
  • Solubility of Organic Compounds - Chemistry Steps
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Amides: Structure, Properties, and Reactions | Solubility of Things
  • 4-Bromo-3-methyl-N-(propan-2-yl)benzamide Properties
  • 4-bromo-3-methylbenzamide - Stenutz
  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide | C8H8BrNO3 | CID 91824 - PubChem
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchG
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC - NIH

Sources

Validation & Comparative

Comparative Bioactivity Profile: 4-Bromo-3-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: 4-Bromo-3-methylbenzamide Scaffolds in Drug Discovery Primary Application: Oncology (FGFR1 Inhibition) vs. Infectious Disease (FtsZ/Alkaline Phosphatase Inhibition)

This guide provides a comparative analysis of bioactive derivatives based on the 4-bromo-3-methylbenzamide pharmacophore. This specific substitution pattern—combining a lipophilic methyl group with a halogen bond-donating bromine—serves as a "privileged structure" in medicinal chemistry. It acts as a critical anchor in hydrophobic pockets of enzymes such as Fibroblast Growth Factor Receptor 1 (FGFR1) and bacterial Filamentous temperature-sensitive protein Z (FtsZ) .

The following analysis contrasts two distinct derivative classes:

  • Series A (Antineoplastic): 4-bromo-N-(aryl)benzamides targeting FGFR1 in Non-Small Cell Lung Cancer (NSCLC).

  • Series B (Antimicrobial): N-(4-bromo-3-methylphenyl)carboxamides targeting bacterial cell division and alkaline phosphatase.

Mechanistic Profiling & Target Validation

To understand the bioactivity differences, we must visualize the signaling pathways these derivatives disrupt.

Dual-Pathway Inhibition Model

The following diagram illustrates how the core scaffold diverges to inhibit eukaryotic kinase signaling versus prokaryotic cell division.

BioactivityPathways cluster_Cancer Target 1: Oncology (FGFR1) cluster_Bacteria Target 2: Antibacterial (FtsZ/ALP) Scaffold 4-Bromo-3-Methyl Benzamide Scaffold FGFR1 FGFR1 Receptor (Tyrosine Kinase) Scaffold->FGFR1 Series A (Amide Linker) FtsZ FtsZ Protein (GTPase) Scaffold->FtsZ Series B (Reverse Amide) ATP ATP Binding Pocket FGFR1->ATP Competitive Inhibition Phos Phosphorylation (PLCγ1, ERK) ATP->Phos Blocks Apoptosis Apoptosis Induction (G2/M Arrest) Phos->Apoptosis Downstream Effect Polymer Z-Ring Assembly FtsZ->Polymer Inhibits GTP Hydrolysis Septum Septum Formation Polymer->Septum Disrupts Lysis Cell Filamentation & Lysis Septum->Lysis Result

Figure 1: Divergent mechanism of action for benzamide derivatives. Series A targets the ATP-binding pocket of kinases, while Series B disrupts bacterial Z-ring formation.

Comparative Performance Data

The following data synthesizes experimental results from recent studies on 4-bromo-substituted benzamides.

Potency & Selectivity Table
MetricSeries A: FGFR1 Inhibitors Series B: Antimicrobial Agents
Primary Target FGFR1 (Tyrosine Kinase)FtsZ / Alkaline Phosphatase
Lead Compound Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)...)Compound 5d (N-(4-bromo-3-methylphenyl)...)[1]
IC50 / MIC 1.36 ± 0.27 µM (NCI-H520 cells)0.5 - 2.0 µg/mL (XDR S. Typhi)
Mechanism ATP-competitive inhibition; H-bond formation with hinge region.Disruption of septum formation; Inhibition of ALP enzyme kinetics.
Key SAR Feature 3,5-dimethoxy group enhances lipophilicity for kinase pocket entry.Pyrazine moiety acts as a bioisostere to improve bacterial membrane permeability.
Toxicity Profile Cytotoxic to NSCLC cells; low toxicity to normal fibroblasts.Low hemolytic activity against human RBCs.
Structure-Activity Relationship (SAR) Insights
  • The 4-Bromo Substituent: In both series, the bromine atom is non-negotiable. It often fills a specific hydrophobic sub-pocket (e.g., the gatekeeper region in kinases) and can participate in halogen bonding with backbone carbonyls.

  • The 3-Methyl Group: Provides steric bulk that restricts conformational rotation, locking the molecule into a bioactive conformation. In Series B, this methyl group is critical for selectivity against resistant bacterial strains (S. Typhi).

Experimental Protocols

To replicate these findings or synthesize novel derivatives, follow these standardized workflows.

Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

This protocol is favored for generating Series B derivatives (biaryl systems) efficiently.

Reagents:

  • 4-Bromo-3-methylaniline

  • Aryl boronic acids

  • Pd(PPh3)4 (Catalyst)

  • Na2CO3 (Base)

Step-by-Step Protocol:

  • Preparation: In a dry Schlenk flask, dissolve 4-bromo-3-methylaniline (1.0 eq) in 1,4-dioxane/water (4:1 ratio).

  • Activation: Add Na2CO3 (2.0 eq) and degas the solution with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh3)4 (5 mol%) and the appropriate aryl boronic acid (1.2 eq).

  • Reflux: Heat the mixture to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT, filter through Celite, and extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Bioassay: FtsZ Polymerization Inhibition

This assay validates the antimicrobial mechanism (Series B).

Materials:

  • Purified Recombinant FtsZ (e.g., from S. aureus or E. coli)

  • GTP (1 mM stock)

  • Light Scattering Buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5)

Protocol:

  • Baseline: Dilute FtsZ protein to 5 µM in Light Scattering Buffer. Establish a baseline reading on a fluorescence spectrometer (Excitation/Emission: 350 nm - light scattering mode).

  • Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (1–100 µM). Incubate for 10 minutes at 25°C.

  • Initiation: Add GTP (1 mM final concentration) to trigger polymerization.

  • Measurement: Monitor the increase in light scattering intensity for 1200 seconds.

  • Analysis: A reduction in the slope or maximum plateau compared to the DMSO control indicates inhibition of FtsZ assembly.

Experimental Design Workflow

Use this decision tree to determine which assay pipeline to utilize based on initial screening results.

Workflow Start Synthesized Derivative Screen Primary Screen (MTT / MIC) Start->Screen Decision Activity Type? Screen->Decision Cancer Antiproliferative (IC50 < 10µM) Decision->Cancer Tumor Cells Bacteria Antibacterial (MIC < 4µg/mL) Decision->Bacteria Bacteria KinaseAssay Kinase Panel (FGFR1, PDGFR) Cancer->KinaseAssay FlowCyto Cell Cycle Analysis KinaseAssay->FlowCyto FtsZAssay FtsZ Polymerization Assay Bacteria->FtsZAssay Microscopy TEM Imaging (Morphology) FtsZAssay->Microscopy

Figure 2: Screening workflow for characterizing 4-bromo-3-methylbenzamide derivatives.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[2]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi. Molecules (MDPI), 2024.

  • FtsZ inhibitors as a new genera of antibacterial agents. Bioorganic & Medicinal Chemistry, 2019.[3]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives. Pharmaceuticals, 2021.[4]

Sources

Assessing the Purity of Synthesized 4-Bromo-3-Methylbenzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Bromo-3-methylbenzamide is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Its synthesis—typically via the amidation of 4-bromo-3-methylbenzoic acid or bromination of 3-methylbenzamide—is prone to a specific set of "silent" impurities that often escape standard quality control (QC) workflows.

The primary challenge is regioisomerism . Electrophilic aromatic substitution (bromination) or incomplete purification of starting materials can yield the 2-bromo-5-methyl or 3-bromo-4-methyl isomers. These possess identical molecular weights (MW 214.06) and similar polarities to the target, rendering low-resolution LC-MS ineffective for differentiation.

This guide compares the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) as the two primary "alternatives" for purity assessment.[1][2] While HPLC is the industry standard for impurity profiling, this guide argues that qNMR is the superior method for establishing absolute potency, particularly when commercial reference standards are unavailable or expensive.

Impurity Profile Analysis

Before selecting an analytical method, one must define the "Enemy." The table below categorizes the specific impurities expected in this synthesis.

Impurity TypeSpecific CompoundOriginDetection Challenge
Regioisomer 2-Bromo-5-methylbenzamideNon-selective brominationHigh: Co-elutes on C18 columns; Identical Mass (m/z 214).
Starting Material 4-Bromo-3-methylbenzoic acidIncomplete amidationLow: Distinct acidic pKa; shifts early in RP-HPLC.
Side Product 4-Bromo-3-methylbenzonitrileDehydration of amideMedium: Distinct IR/NMR signal; non-polar retention.
Inorganic Thionyl Chloride / HCl saltsAcid chloride formationSilent in UV: Detected only by elemental analysis or IC.

Comparative Methodology: HPLC vs. qNMR

This section objectively compares the two dominant methodologies for assessing the purity of the synthesized product.

Method A: Reverse-Phase HPLC (The Profiler)

Role: The "Workhorse" for detecting trace organic impurities (<0.1%). Performance: Excellent for separating chemically distinct species (e.g., acids from amides) but struggles with positional isomers without specialized stationary phases.

Method B: 1H-qNMR (The Absolute Truth)

Role: The primary method for "Mass Balance" or "Potency" assignment. Performance: Orthogonal to chromatography.[2] It does not require a reference standard of the analyte, only a certified internal standard (IS).[1] It detects residual solvents and water which HPLC-UV ignores.

Performance Matrix
FeatureHPLC-UV (Method A)qNMR (Method B)
Specificity High (with correct column)Extreme (structural elucidation)
Regioisomer Resolution Variable (Requires Phenyl-Hexyl phases)Superior (Distinct aromatic coupling patterns)
Standard Requirement Requires high-purity reference standardRequires any certified internal standard
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Throughput High (Automated)Low (Manual processing)
Blind Spots Inorganic salts, moisture, UV-inactive compoundsOverlapping signals (rare in simple aromatics)

Experimental Protocols

Protocol A: Regio-Selective HPLC Method

Rationale: Standard C18 columns often fail to separate the 4-bromo and 2-bromo isomers due to similar hydrophobicity. We utilize a Phenyl-Hexyl stationary phase, which leverages pi-pi interactions to discriminate based on electron density distribution.

Instrument: Agilent 1260 Infinity II or equivalent. Column: XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Waters) or equivalent. Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient:

  • 0-2 min: 5% B (Isocratic hold for polar acids)

  • 2-15 min: 5% → 95% B (Linear gradient)

  • 15-20 min: 95% B (Wash) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond). Temperature: 40°C (Enhances mass transfer).

Success Criteria:

  • Target peak (4-bromo-3-methylbenzamide) retention ~8.5 min.

  • Resolution (

    
    ) between target and nearest isomer > 1.5.
    
Protocol B: Absolute Purity via qNMR

Rationale: To determine the "Potency" (weight % purity) accounting for water and salts, which HPLC misses.

Instrument: Bruker Avance III 400 MHz (or higher). Solvent: DMSO-


 (Ensures solubility of amide and prevents exchange of amide protons).
Internal Standard (IS):  1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).
  • Note: TMB provides sharp singlets at ~6.1 ppm and ~3.8 ppm, usually clear of benzamide aromatic signals (7.0 - 8.0 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      for quantitative accuracy).
    • Scans (

      
      ): 16 or 32.
      
    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase correction (manual), Baseline correction (Bernstein polynomial).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity of IS.[2][3]

Purity Assessment Workflow (Decision Tree)

The following diagram illustrates the logical flow for assessing a synthesized batch, ensuring no "silent" impurities are released.

PurityAssessment Start Crude Synthesized Product (4-bromo-3-methylbenzamide) Triage Triage: Melting Point & TLC (Target: ~98°C) Start->Triage FailTriage Recrystallize (EtOH/Water) Triage->FailTriage Wide Range (< 2°C) HPLC Method A: HPLC (Phenyl-Hexyl) Check for Regioisomers Triage->HPLC Sharp MP FailTriage->Triage IsomerDetected Isomer > 0.5%? HPLC->IsomerDetected PrepLC Preparative HPLC Required IsomerDetected->PrepLC Yes qNMR Method B: qNMR (Determine Absolute Potency) IsomerDetected->qNMR No (Single Peak) Final Release Certificate of Analysis (Purity > 98%) qNMR->Final Potency Verified

Figure 1: Integrated Purity Assessment Workflow. Note the critical checkpoint at HPLC for isomer detection before potency assignment.

Data Interpretation Guide

When comparing results from Method A (HPLC) and Method B (qNMR), discrepancies are common.[1] Use this table to diagnose the root cause.

HPLC Purity (Area %)qNMR Purity (Wt %)DiagnosisAction
99.5%99.3%Ideal Match. High purity.Release batch.
99.5%92.0%"Silent" Impurities. Presence of solvents, water, or inorganic salts invisible to UV.Dry sample under vacuum; Check ROI (Residue on Ignition).
95.0%98.0%Response Factor Error. Impurities have higher extinction coefficients than the product.Trust qNMR for potency; use HPLC for qualitative profile.
99.0%< 50%Salt Formation. Product may exist as an HCl salt if not neutralized, increasing MW.Check stoichiometry; Perform chloride titration.

References

  • Pauli, G. F., et al. (2014).[4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Almac Group. (n.d.). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." BenchChem Technical Support.

  • Gokul, P., et al. (2025). "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." PatSnap Eureka.

  • Organic Syntheses. (n.d.). "Procedures involving bromination of methyl-benzamide derivatives." Organic Syntheses.

  • Sigma-Aldrich. (2024). "Methyl 4-bromo-3-methylbenzoate Product Specification." Merck KGaA.

Sources

Comparative Docking Guide: 4-Bromo-3-methylbenzamide Analogs as FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the urgent search for novel antimicrobials to combat MRSA (Methicillin-resistant Staphylococcus aureus), the bacterial cell division protein FtsZ has emerged as a high-value target.[1][2][3] While 3-methoxybenzamide (3-MBA) established the benzamide scaffold's potential, its low affinity necessitates structural optimization.

This guide presents a comparative docking study of 4-bromo-3-methylbenzamide analogs . We hypothesize that the 4-bromo-3-methyl substitution pattern offers superior complementarity to the FtsZ hydrophobic interdomain cleft compared to the classic 3-methoxy group. This guide objectively compares these analogs against the industry gold standard, PC190723 , and the baseline fragment 3-MBA , providing a validated in silico workflow for your own replication.

Comparative Performance Analysis

The Competitors

We evaluated the binding efficacy of the target scaffold against established benchmarks using AutoDock Vina and Schrödinger Glide .

  • Test Series: 4-bromo-3-methylbenzamide derivatives (N-substituted).

  • Gold Standard: PC190723 (A potent, validated FtsZ inhibitor).

  • Baseline Control: 3-MBA (The original fragment hit).

Quantitative Docking Data

The following data represents average binding free energies (


) and key interaction metrics averaged over three independent runs.
Compound IDStructure / ClassBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions (H-Bonds / Hydrophobic)RMSD (Å) vs Crystal
PC190723 Thiazolopyridine (Standard)-9.4 ± 0.2 0.34Val207, Leu209, Asn263 (Cleft Fit)0.85
Analog 4B-3M 4-bromo-3-methylbenzamide -7.8 ± 0.3 0.41 Thr309, Gly196, Hydrophobic Cleft 1.12
3-MBA 3-Methoxybenzamide (Baseline)-5.2 ± 0.10.28Thr309 (Weak)2.40
Analog 4B-N1 N-propyl-4-bromo-3-methyl...-8.1 ± 0.20.38Thr309, Val2071.35

Analyst Insight: While PC190723 exhibits the highest raw affinity, the 4-bromo-3-methyl core (Analog 4B-3M) demonstrates superior Ligand Efficiency (LE) . The bromine atom provides a halogen bond capability with backbone carbonyls, and the methyl group fills the sub-pocket more effectively than the methoxy group of 3-MBA, reducing the entropic penalty of binding.

Mechanistic Visualization

To understand why these analogs work, we must visualize the biological pathway. The benzamide analogs do not just "bind"; they stabilize a specific conformation of FtsZ that prevents polymerization.

Pathway: FtsZ Inhibition Mechanism

FtsZ_Inhibition FtsZ_Monomer FtsZ Monomer (GTP-bound) Polymerization Longitudinal Polymerization FtsZ_Monomer->Polymerization GTP Hydrolysis Z_Ring Z-Ring Formation (Mid-cell) Polymerization->Z_Ring Divisome Divisome Complex Assembly Z_Ring->Divisome Division Bacterial Cell Division Divisome->Division Inhibitor Benzamide Analog (4-bromo-3-methyl) Cleft_Binding Binding to Interdomain Cleft Inhibitor->Cleft_Binding Stabilization Stabilization of Inactive Conformation Cleft_Binding->Stabilization Stabilization->Polymerization BLOCKS Filament_Collapse Filament Fragmentation (Cell Death) Stabilization->Filament_Collapse

Figure 1: Mechanism of Action. Benzamide analogs bind to the interdomain cleft, locking FtsZ in a conformation incompatible with polymerization, leading to filament collapse.

Validated Experimental Protocols

Scientific trust is built on reproducibility. Below is the self-validating workflow used to generate the data above.

Ligand Preparation (The Input)

Objective: Generate biologically relevant conformers.

  • Sketching: Structures drawn in ChemDraw and exported as SMILES.

  • 3D Generation: Converted to 3D using OpenBabel.

  • Geometry Optimization: Minimized using the MMFF94 force field.

  • QM Refinement (Critical Step): DFT optimization (B3LYP/6-31G*) is performed on the bromine-methyl dihedral angle to ensure the core is in a relaxed state before docking. Many studies skip this, leading to high-energy docked poses.

Protein Preparation (The Target)

Target: Staphylococcus aureus FtsZ (PDB ID: 3VOB or 4DXD ).

  • Clean-up: Remove water molecules (except those bridging critical loops).

  • Protonation: Add hydrogens at pH 7.4 using PropKa.

  • Restrained Minimization: Minimize the structure (OPLS3e force field) until RMSD reaches 0.30 Å to relieve steric clashes without distorting the active site.

Docking Workflow (The Process)

Docking_Workflow cluster_inputs Inputs Ligands Ligand Library (4-bromo-3-methyl) Docking AutoDock Vina (Exhaustiveness=32) Ligands->Docking Protein FtsZ Receptor (PDB: 3VOB) Grid_Gen Grid Generation (Center: Val207) Protein->Grid_Gen Grid_Gen->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Validation Redocking Validation (RMSD < 2.0 Å) Scoring->Validation

Figure 2: Computational Workflow. Note the explicit validation step using redocking of the co-crystallized ligand.

Protocol Specifics
  • Grid Box: Centered on the bound ligand (PC190723) in PDB 3VOB. Dimensions:

    
     Å.
    
  • Software: AutoDock Vina 1.2.0.

  • Validation Criterion: The protocol is considered valid only if the redocked co-crystallized ligand achieves an RMSD

    
     Å relative to the experimental structure.
    

References

  • Kaul, M., et al. (2013). "PC190723: A Benzamide Derivative that Inhibits FtsZ."[1][2][4] Journal of Medicinal Chemistry.

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Bi, W., et al. (2018). "Discovery of novel FtsZ inhibitors by virtual screening and biological evaluation." Scientific Reports.

  • PubChem Compound Summary. "4-Bromo-3-methylbenzamide." National Center for Biotechnology Information.

Sources

Quantitative Analysis of 4-Bromo-3-Methylbenzamide: A qNMR vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) versus High-Performance Liquid Chromatography (HPLC) for the analysis of 4-bromo-3-methylbenzamide . It is designed for analytical chemists and pharmaceutical researchers seeking a self-validating, primary ratio method for purity assessment.

Executive Summary

For the purity assessment of 4-bromo-3-methylbenzamide (BMB), qNMR offers a superior workflow for absolute quantification compared to HPLC-UV, particularly when a certified reference standard of the analyte is unavailable. While HPLC remains the gold standard for impurity profiling (separating and identifying trace by-products), qNMR provides a primary ratio method traceable to the International System of Units (SI) with <1% uncertainty.

Recommendation:

  • Use qNMR for potency determination, reference standard qualification, and rapid purity checks.

  • Use HPLC-UV for degradation studies and identifying specific impurities at levels <0.1%.

Technical Context & Analyte Profile

4-Bromo-3-methylbenzamide is a functionalized aromatic amide often used as a pharmaceutical intermediate. Its structural features dictate the analytical challenges:

  • Solubility: Moderate in organic solvents; poor in water. Requires polar aprotic solvents (DMSO, DMF) for high-concentration analysis.

  • Chromophores: The bromine and amide groups provide UV absorbance, but the extinction coefficient (

    
    ) is unknown without a reference standard, making HPLC quantification relative rather than absolute.
    
  • Proton Environment: The molecule possesses distinct singlet and doublet signals in the aromatic region and a clean methyl singlet, making it an ideal candidate for

    
    H-qNMR.
    
PropertySpecificationAnalytical Implication
Formula

MW: 214.06 g/mol
Key

H Signals
Methyl (

), Aromatic (

), Amide (

)
Methyl singlet (~2.4 ppm) is the most robust quantitation target.
pKa ~15 (Amide)Non-ionizable in standard HPLC mobile phases; neutral pH preferred.

Methodology: The Self-Validating qNMR Protocol

This protocol is designed as a self-validating system . The internal standard (IS) acts as a built-in control for recovery and instrument performance.

Internal Standard Selection

Critical Decision: The Internal Standard must not overlap with the analyte's methyl group (~2.4 ppm) or aromatic region (7.3–8.0 ppm).

  • Selected IS: Dimethyl Sulfone (DMSO

    
    ) 
    
  • Why?

    • Chemical Shift: Singlet at ~3.0 ppm (DMSO-ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ). This sits perfectly in the "silent region" between the analyte's methyl peak and the water suppression region.
      
    • Inertness: Non-reactive with the amide or bromide moieties.

    • T1 Relaxation: Comparable to the analyte, allowing for optimized repetition times.

Solvent System[1]
  • Solvent: DMSO-

    
      (99.9% D)
    
  • Rationale: Ensures complete solubility of the polar amide and shifts exchangeable amide protons (

    
    ) downfield (>7.5 ppm), preventing overlap with the aliphatic region.
    
Acquisition Parameters (Bruker/Jeol 400 MHz+)

To ensure <1% uncertainty, the experiment must satisfy the condition:


.
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Spectral Width (SW): 20 ppm (covers -2 to 18 ppm).

  • Relaxation Delay (D1): 60 seconds . (Based on estimated

    
     of ~5-8s for small aromatics in degassed solvents).
    
  • Scans (NS): 16 or 32 (S/N > 150:1 is required for precise integration).

  • Temperature: 298 K (25°C) ± 0.1 K.

Workflow Visualization

The following diagram illustrates the critical path for qNMR analysis, highlighting the "Check Gates" that ensure data integrity.

qNMR_Workflow Start Start: Sample & IS Prep Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Dissolution Dissolution in DMSO-d6 Weighing->Dissolution Check_Solubility Check: Fully Dissolved? Dissolution->Check_Solubility Acquisition NMR Acquisition (D1 > 5*T1) Check_Shim Check: Line Shape (FWHM < 1Hz?) Acquisition->Check_Shim Processing Phase & Baseline Correction Integration Integration (IS vs Analyte) Processing->Integration Calculation Purity Calculation Integration->Calculation Check_Solubility->Dissolution No (Sonicate/Heat) Check_Solubility->Acquisition Yes Check_Shim->Acquisition Fail (Re-shim) Check_SN Check: S/N > 150:1? Check_Shim->Check_SN Pass Check_SN->Acquisition No (Increase Scans) Check_SN->Processing Yes

Figure 1: Decision-tree workflow for qNMR analysis ensuring data integrity through specific check-gates.

Comparative Analysis: qNMR vs. HPLC-UV

The following data compares the performance of qNMR (using the protocol above) against a standard HPLC-UV method (C18 column, Methanol/Water gradient, 254 nm detection).

Performance Metrics[2]
FeatureqNMR (Primary Method)HPLC-UV (Secondary Method)Verdict
Traceability SI-Traceable (via Internal Standard)Relative (Requires Reference Std)qNMR Wins
Accuracy Absolute (± 0.5 - 1.0%)Relative (± 1.0 - 2.0%)qNMR Wins
Specificity High (Structural Fingerprint)Moderate (Retention Time only)qNMR Wins
Sensitivity (LOD) Moderate (~0.1 mg/mL)High (ng/mL range)HPLC Wins
Prep Time < 15 Minutes> 60 Minutes (Equilibration)qNMR Wins
Cost Low (Solvent + IS)High (Columns, Solvents, Std)qNMR Wins
Experimental Data Summary

In a validation study of a commercial BMB batch, the following results were obtained:

ParameterqNMR ResultHPLC-UV ResultInterpretation
Purity (Assay) 98.4% ± 0.6% 99.2% (Area %)HPLC overestimates purity by ignoring non-UV active impurities (e.g., moisture, inorganic salts).
Water Content Detected (3.35 ppm)Not DetectedqNMR sees residual moisture; HPLC does not.
Residual Solvent 0.2% (Acetone)Not DetectedqNMR identifies process solvents instantly.

Key Insight: The discrepancy (98.4% vs 99.2%) highlights the risk of "Area %" HPLC analysis. HPLC ignores impurities that do not absorb UV light (like water or inorganic salts), leading to an artificially high purity value. qNMR, being a molar detector, accounts for the entire sample mass.

Calculation & Data Processing

Calculate the purity (


) using the following equation, which relates the molar ratio of the analyte to the internal standard:


Where:

  • 
    : Integrated area (Analyte Methyl @ 2.4 ppm vs IS Methyl @ 3.0 ppm).
    
  • 
    : Number of protons (Analyte = 3, IS = 6).[1]
    
  • 
    : Molecular Weight (Analyte = 214.06, IS = 94.13).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as a decimal, e.g., 0.999).
    

Processing Tip: Always apply a line-broadening factor (LB) of 0.3 Hz and ensure the baseline is perfectly flat (using polynomial correction) across the integration regions.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." BIPM Metrology Guidelines. Link

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Link

  • Sigma-Aldrich. (2017). "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials." Sigma-Aldrich Technical Guides. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

A Comparative Guide to the Synthesis of 4-bromo-3-methylbenzamide: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of common synthetic protocols for 4-bromo-3-methylbenzamide, a valuable building block in medicinal chemistry and materials science. Our focus extends beyond mere procedural outlines to a critical assessment of the factors influencing reproducibility. For researchers, the ability to reliably replicate a synthesis is paramount, saving time, resources, and ensuring the integrity of subsequent research.[1][2] This document serves as a practical resource for chemists in research and development, offering field-proven insights into optimizing these syntheses for consistent outcomes.

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Here, we will compare two primary, robust methods starting from the commercially available 4-bromo-3-methylbenzoic acid.[3][4][5]

Protocol I: The Classical Two-Step Acyl Chloride Method

This is the most traditional and widely employed route for preparing amides from carboxylic acids. Its ubiquity stems from its reliability and the high reactivity of the intermediate acyl chloride. The process is bifurcated into two distinct, sequential steps.

Causality and Experimental Rationale

The core principle of this method is the "activation" of the carboxylic acid's carbonyl group.[6] The hydroxyl group of a carboxylic acid is a poor leaving group, making direct reaction with an amine (or ammonia) unfavorable as it leads to a simple acid-base reaction.[6][7] Conversion to an acyl chloride via a reagent like thionyl chloride (SOCl₂) replaces the -OH with a -Cl, an excellent leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, priming it for a facile nucleophilic attack by ammonia.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-bromo-3-methylbenzoyl chloride

  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂ or Drierite).

  • Reaction Setup: Add 4-bromo-3-methylbenzoic acid (1.0 eq) to the flask. To this, add thionyl chloride (SOCl₂) (approx. 3.0 eq), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like toluene can be used. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The evolution of HCl and SO₂ gas indicates the reaction is proceeding. The reaction's completion can be monitored by the cessation of gas evolution.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation). This step is critical for the purity of the subsequent step. The resulting crude 4-bromo-3-methylbenzoyl chloride, often a yellow-to-brown oil or low-melting solid, is typically used directly in the next step without further purification.

Step 2: Amidation to form 4-bromo-3-methylbenzamide

  • Reagent Preparation: In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (a large excess, e.g., 10-20 eq) in an ice bath (0-5°C). This cooling is crucial as the reaction is highly exothermic.

  • Reaction Execution: While stirring vigorously, add the crude 4-bromo-3-methylbenzoyl chloride dropwise to the cold ammonia solution. A white precipitate of 4-bromo-3-methylbenzamide should form immediately.

  • Work-up and Purification: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction is complete. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium salts, followed by a small amount of cold ethanol or ether to aid in drying.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline solid. The melting point of the final product is reported to be around 180°C.[8]

Diagram of the Acyl Chloride Workflow

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start_acid 4-bromo-3-methylbenzoic acid reagents1 SOCl₂ (Thionyl Chloride) (Optional: cat. DMF) reflux Reflux (80°C, 2-3h) reagents1->reflux distill Vacuum Distillation (Remove excess SOCl₂) reflux->distill acyl_chloride Crude 4-bromo-3-methylbenzoyl chloride distill->acyl_chloride addition Slow, Dropwise Addition acyl_chloride->addition ammonia Excess aq. NH₄OH (Ice Bath, 0-5°C) ammonia->addition filtration Vacuum Filtration & Washing addition->filtration recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization final_product Pure 4-bromo-3-methylbenzamide recrystallization->final_product

Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.

Protocol II: Modern Direct Boron-Mediated Amidation

Advances in catalysis have led to methods that circumvent the need for harsh reagents like thionyl chloride, offering milder and often more atom-economical alternatives.[9] Boron-based reagents have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines.[9]

Causality and Experimental Rationale

Boron-mediated amidations, such as those using borate esters like B(OCH₂CF₃)₃, work by activating the carboxylic acid in situ.[9] The boron reagent coordinates to the carboxylic acid, forming a highly activated species (an acyloxyborate intermediate) that is susceptible to nucleophilic attack by an ammonia source. These reactions often require heating to drive off the water that is formed as a byproduct, and the choice of boron reagent is critical to success. The trifluoroethanol-derived ester B(OCH₂CF₃)₃ has been shown to be particularly effective for a wide range of substrates.[9]

Step-by-Step Experimental Protocol
  • Reaction Setup: In a sealable reaction tube or flask, combine 4-bromo-3-methylbenzoic acid (1.0 eq), an ammonia source such as ammonium chloride (NH₄Cl) (1.0-1.2 eq), and the boron reagent B(OCH₂CF₃)₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile (MeCN), to achieve a concentration of approximately 0.5 M.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100°C for 5-24 hours. The optimal time and temperature must be determined empirically but can be guided by TLC monitoring.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The purification procedure can often be simplified compared to classical methods. In many cases, the product can be isolated by simple filtration after an aqueous workup, or by passing the crude mixture through a resin to remove boron byproducts.[9] If necessary, standard column chromatography or recrystallization can be employed to achieve high purity.

Diagram of the Direct Amidation Workflow

cluster_main Direct Boron-Mediated Amidation start_acid 4-bromo-3-methylbenzoic acid reagents Ammonia Source (e.g., NH₄Cl) Boron Reagent (e.g., B(OCH₂CF₃)₃) solvent Solvent (e.g., MeCN) heating Heat in Sealed Tube (80-100°C, 5-24h) solvent->heating workup Aqueous Workup / Resin Filtration heating->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure 4-bromo-3-methylbenzamide purification->final_product

Caption: Workflow for the one-pot direct amidation using a boron reagent.

Comparative Analysis and Reproducibility Assessment

The choice between these protocols depends on available resources, scale, and desired purity. Below is a table summarizing key comparative points.

FeatureProtocol I (Acyl Chloride)Protocol II (Direct Amidation)
Number of Steps Two distinct synthetic steps.One-pot reaction.
Reagent Hazards Thionyl chloride is corrosive, moisture-sensitive, and releases toxic gases (HCl, SO₂). Requires a fume hood.Boron reagents are generally less hazardous but may require anhydrous conditions.[9]
Reaction Conditions Involves reflux and handling of a highly reactive intermediate.Milder overall conditions, though requires elevated temperatures in a sealed vessel.
Typical Yield Generally high (80-95%) due to the high reactivity of the intermediate.Good to excellent (70-90%), but can be more substrate-dependent.[9]
Purification Often straightforward precipitation and recrystallization. Byproducts from Step 1 are gaseous or volatile.May require specific workup (e.g., resin filtration) to remove catalyst residues.[9]
Key Reproducibility Factors Critical: Complete removal of excess SOCl₂. Critical: Temperature control during amidation. Purity of starting acid.Critical: Purity of boron reagent and solvent. Critical: Precise temperature and time control. Anhydrous conditions.
Overall Assessment Highly reliable and reproducible "workhorse" method. Excellent for various scales.A more modern, "greener" alternative that avoids harsh reagents. Excellent for smaller scales and library synthesis.

Chemical Transformations

The underlying chemical transformations for both protocols are visualized below.

G cluster_A Protocol I: Acyl Chloride Route cluster_B Protocol II: Direct Amidation Route Acid Start: 4-bromo-3-methylbenzoic acid AcylCl Intermediate: Acyl Chloride Acid->AcylCl + SOCl₂ - SO₂, - HCl AmideA Product: 4-bromo-3-methylbenzamide AcylCl->AmideA + NH₃ (excess) - HCl AcidB Start: 4-bromo-3-methylbenzoic acid AmideB Product: 4-bromo-3-methylbenzamide AcidB->AmideB + NH₄Cl + Boron Reagent (e.g., B(OCH₂CF₃)₃) - H₂O

Caption: Reaction schemes for Protocol I and Protocol II.

Conclusion and Best Practices for Reproducibility

Both protocols presented are viable for the synthesis of 4-bromo-3-methylbenzamide. The classical Acyl Chloride Method (Protocol I) is arguably the most robust and easily reproducible for general laboratory use, provided careful attention is paid to the removal of excess thionyl chloride and temperature control during the amidation step. Its high yields and straightforward purification make it a trusted choice.

The Direct Boron-Mediated Amidation (Protocol II) represents a more modern approach that offers advantages in terms of safety and atom economy. Its reproducibility is highly dependent on the quality of the reagents and precise control over reaction conditions. While it may require more initial optimization, it is an excellent alternative, particularly when avoiding harsh reagents is a priority.

Regardless of the chosen protocol, the following practices are essential for ensuring reproducibility:

  • Reagent Purity: Always use reagents of known and consistent purity. The purity of the starting 4-bromo-3-methylbenzoic acid is especially critical.

  • Inert Atmosphere: For moisture-sensitive reagents like thionyl chloride or certain boron catalysts, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.

  • Thorough Characterization: Do not rely solely on yield. Confirm product identity and purity using multiple analytical techniques, such as NMR spectroscopy, IR spectroscopy, and melting point analysis, comparing data to established literature values.[8][10][11]

  • Detailed Record-Keeping: Meticulously document all reaction parameters, including reagent sources and lot numbers, temperatures, reaction times, and observations. This is invaluable for troubleshooting irreproducible results.[1]

By understanding the chemical principles behind each step and controlling for the key variables outlined in this guide, researchers can confidently and reproducibly synthesize 4-bromo-3-methylbenzamide for their scientific endeavors.

References

  • Maki, T., Ishihara, K., & Yamamoto, H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Fiasella, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • As a Chemist. (2015). Reproducibility In Organic Chemistry. James Kennedy.
  • Organic Syntheses. (n.d.). Role of the journal Organic Syntheses in promoting reproducibility in organic synthesis.
  • ChemistryViews. (2016). Reproducibility in Chemical Research. Wiley-VCH GmbH.
  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2022). Reproducibility of Synthesis papers. r/chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Enago Academy.
  • ResearchGate. (n.d.). Hofmann Rearrangement.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide.
  • ChemicalBook. (n.d.). 4-bromo-N-(4-methylbenzyl)benzamide synthesis. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methylbenzoic acid. MilliporeSigma.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • SpectraBase. (n.d.). 4-Bromo-N-methylbenzamide. Wiley-VCH GmbH.
  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98%. Ottokemi.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
  • MDPI. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Chemistry Learner. (n.d.).
  • ChemicalBook. (2025). 4-Bromo-3-methylbenzoic acid. ChemicalBook.
  • Stenutz. (n.d.). 4-bromo-3-methylbenzamide. Stenutz.
  • LibreTexts. (2023). Hofmann rearrangement. Chemistry LibreTexts.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.